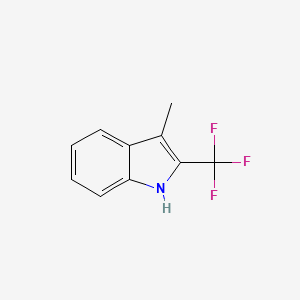
3-Methyl-2-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
3-Methyl-2-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C10H8F3N and its molecular weight is 199.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets for this compound as well .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, which could potentially be affected by this compound as well .
Biologische Aktivität
3-Methyl-2-(trifluoromethyl)-1H-indole (TFMI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of TFMI, exploring its pharmacological properties, mechanisms of action, and synthesis methods, while also presenting relevant data and research findings.
The molecular formula for this compound is C10H8F3N. The compound features an indole ring structure with a methyl group at the 3-position and a trifluoromethyl group at the 2-position. The presence of these substituents significantly influences its chemical reactivity and biological properties.
While the precise mechanisms of action for TFMI are not fully elucidated, several hypotheses have been proposed based on structural characteristics:
- Inhibition of Signaling Pathways : The trifluoromethyl group may enhance binding affinity to biological targets, leading to effective inhibition of pathways involved in cell proliferation and survival.
- Serotonergic Activity : Given its structural similarity to serotonin, TFMI may act as a partial agonist or antagonist at serotonin receptors, influencing mood regulation and anxiety levels .
Synthesis Methods
The synthesis of this compound has been achieved through various methodologies:
- Photocatalyzed Radical Trifluoromethylation : This approach utilizes sodium trifluoromethylsulfinate as a source of trifluoromethyl radicals under visible light irradiation, yielding moderate to high yields of the desired product .
- Electrophilic Substitution Reactions : The compound can be synthesized via electrophilic aromatic substitution reactions using substituted acetanilides as starting materials, achieving excellent regioselectivity and yield .
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of TFMI derivatives in various therapeutic areas:
- Anticancer Activity : A study demonstrated that derivatives showed IC50 values significantly lower than standard treatments, indicating enhanced potency against specific cancer types .
- Neuropharmacological Studies : Research involving serotonin receptor binding assays suggested that TFMI could influence neurotransmitter dynamics, warranting further investigation into its use in treating neurological disorders .
Eigenschaften
IUPAC Name |
3-methyl-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTPBODDVRYHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345920 | |
| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913955-35-8 | |
| Record name | 3-Methyl-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















